Cas no 930-73-4 (1-Methylpyridin-1-ium iodide)

1-Methylpyridin-1-ium iodide structure
1-Methylpyridin-1-ium iodide structure
상품 이름:1-Methylpyridin-1-ium iodide
CAS 번호:930-73-4
MF:C6H8IN
메가와트:221.038893699646
MDL:MFCD00160400
CID:999374
PubChem ID:13596

1-Methylpyridin-1-ium iodide 화학적 및 물리적 성질

이름 및 식별자

    • 1-METHYLPYRIDIN-1-IUM IODIDE
    • Pyridine methiodide
    • 1-Methylpyridinium·iodide
    • 1-Methylpyridinium iodide
    • N-Methylpyridinium iodide
    • PYRIDINIUM, 1-METHYL-, IODIDE
    • Pyridinium, 1-methyl-, iodide (1:1)
    • methylpyridinium iodide
    • 1-methyl pyridinium iodide
    • WLN: T6KJ A1 &I
    • HLNJFEXZDGURGZ-UHFFFAOYSA-M
    • NSC97384
    • AX8266500
    • 1-Methylpyridinium iodide, analytical standard
    • 1-Methylpyridinium iodide (6CI, 7CI)
    • Pyridinium, 1-methyl-, iodide (8CI, 9CI)
    • 1-Methylpyridin-1-ium iodide
    • MDL: MFCD00160400
    • 인치: 1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1
    • InChIKey: HLNJFEXZDGURGZ-UHFFFAOYSA-M
    • 미소: [I-].C1C=C[N+](C)=CC=1

계산된 속성

  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 46.1
  • 토폴로지 분자 극성 표면적: 3.9

실험적 성질

  • 색과 성상: Solid

1-Methylpyridin-1-ium iodide 보안 정보

1-Methylpyridin-1-ium iodide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Cooke Chemical
BD3907646-5g
1-Methylpyridin-1-iumiodide
930-73-4 95%
5g
RMB 739.20 2025-02-20
AstaTech
50798-5/G
1-METHYLPYRIDIN-1-IUM IODIDE
930-73-4 97%
5g
$99 2023-09-17
eNovation Chemicals LLC
D757268-5g
1-Methylpyridinium·iodide
930-73-4 95%
5g
$110 2024-06-06
Enamine
EN300-1663440-0.25g
1-methylpyridin-1-ium iodide
930-73-4 95%
0.25g
$24.0 2023-06-04
Enamine
EN300-1663440-2.5g
1-methylpyridin-1-ium iodide
930-73-4 95%
2.5g
$94.0 2023-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AF349-5g
1-Methylpyridin-1-ium iodide
930-73-4 95%
5g
1499.0CNY 2021-07-17
Cooke Chemical
BD3907646-100mg
1-Methylpyridin-1-iumiodide
930-73-4 95%
100mg
RMB 44.80 2025-02-20
Enamine
EN300-1663440-10.0g
1-methylpyridin-1-ium iodide
930-73-4 95%
10g
$376.0 2023-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AF349-100mg
1-Methylpyridin-1-ium iodide
930-73-4 95%
100mg
57CNY 2021-05-07
Aaron
AR00GV7Q-250mg
1-Methylpyridinium·iodide
930-73-4 95%
250mg
$4.00 2025-01-24

1-Methylpyridin-1-ium iodide 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Acetonitrile ;  24 h, reflux
참조
An Aminopyridinium Ionic Liquid: A Simple and Effective Bifunctional Organocatalyst for Carbonate Synthesis from Carbon Dioxide and Epoxides
Ebrahimi, Amirhossein; Rezazadeh, Mostafa; Khosravi, Hormoz; Rostami, Ali ; Al-Harrasi, Ahmed, ChemPlusChem, 2020, 85(7), 1587-1595

합성회로 2

반응 조건
1.1 Solvents: Acetonitrile ;  overnight, reflux
참조
Direct C-H Sulfonylimination of Pyridinium Salts
Luo, Lihua; Tang, Juan; Sun, Rui; Li, Wenjing; Zheng, Xueli ; et al, Organic Letters, 2022, 24(15), 2821-2825

합성회로 3

반응 조건
1.1 Solvents: Ethyl acetate ;  overnight, 70 °C
참조
An Electrostatically Enhanced Phenol as a Simple and Efficient Bifunctional Organocatalyst for Carbon Dioxide Fixation
Rostami, Ali ; Mahmoodabadi, Mohammadali; Hossein Ebrahimi, Amir; Khosravi, Hormoz; Al-Harrasi, Ahmed, ChemSusChem, 2018, 11(24), 4262-4268

합성회로 4

반응 조건
1.1 Solvents: Acetone ;  16 h, rt → reflux
참조
Binding properties and supramolecular polymerization of a water-soluble resorcin[4]arene
Jordan, Jacobs H.; Wishard, Anthony; Mague, Joel T.; Gibb, Bruce C., Organic Chemistry Frontiers, 2019, 6(8), 1236-1243

합성회로 5

반응 조건
1.1 12 h, 100 °C
참조
Alkyl Pyridinium Iodocuprate(I) Clusters: Structural Types and Charge Transfer Behavior
Wheaton, Amelia M.; Streep, Michaela E.; Ohlhaver, Christopher M.; Nicholas, Aaron D.; Barnes, Francis H.; et al, ACS Omega, 2018, 3(11), 15281-15292

합성회로 6

반응 조건
1.1 Solvents: Diethyl ether ;  8 h, rt
참조
Symmetric Halogen Bonding Is Preferred in Solution
Carlsson, Anna-Carin C.; Graefenstein, Jurgen; Budnjo, Adnan; Laurila, Jesse L.; Bergquist, Jonas; et al, Journal of the American Chemical Society, 2012, 134(12), 5706-5715

합성회로 7

반응 조건
1.1 Solvents: Acetonitrile ;  8 h, 80 °C
참조
Halide-promoted pyridinylation of α-acylmethylides with 2-halo-1-methylpyridinium iodides as reagents
Fu, Duo; Xu, Jiaxi, Organic & Biomolecular Chemistry, 2023, 21(5), 1008-1013

합성회로 8

반응 조건
1.1 Solvents: Acetonitrile ;  overnight, reflux
참조
Copper-Mediated and Palladium-Catalyzed Cross-Coupling of Indoles and N-Methylpyridinium Salts: A Practical Way to Prepare 3-(Pyridin-2-yl)indoles
Tang, Juan; Li, Shun; Zhang, Jing; Yan, Mei-xin; Shi, Yong-lin; et al, Organic Letters, 2023, 25(28), 5203-5208

합성회로 9

반응 조건
1.1 Solvents: Acetone ;  rt
참조
Preparation and in vitro evaluation of monoquaternary inhibitors of brain cholinesterases
Jun, Daniel; Paar, Martin; Binder, Jiri; Marek, Jan; Pohanka, Miroslav; et al, Letters in Organic Chemistry, 2009, 6(6), 500-503

합성회로 10

반응 조건
참조
Opening the Third Century of Polyhalide Chemistry: Thermally Stable Complex with "Trapped" Dichlorine
Usoltsev, Andrey N.; Adonin, Sergey A. ; Kolesov, Boris A.; Novikov, Alexander S.; Fedin, Vladimir P.; et al, Chemistry - A European Journal, 2020, 26(61), 13776-13778

합성회로 11

반응 조건
1.1 Solvents: Acetonitrile ;  16 h, 90 °C
참조
C6-Selective Direct Arylation of 2-Phenylpyridine via an Activated N-methylpyridinium Salt: A Combined Experimental and Theoretical Study
Yin, Changzhen; Zhong, Kangbao; Li, Wenjing; Yang, Xiao; Sun, Rui; et al, Advanced Synthesis & Catalysis, 2018, 360(20), 3990-3998

합성회로 12

반응 조건
1.1 Solvents: Acetonitrile ;  12 h, 90 °C
참조
External-photocatalyst-free visible-light-mediated aerobic oxidation and 1,4-bisfunctionalization of N-alkyl isoquinolinium salts
Zhou, Youkang; Liu, Wei; Xing, Zhiming; Guan, Jiali; Song, Zhibin; et al, Organic Chemistry Frontiers, 2020, 7(17), 2405-2413

합성회로 13

반응 조건
1.1 Solvents: Methanol ;  5 d, reflux
참조
Solid-state fluorescence of pyridinium styryl dyes
Matsui, Masaki; Ooiwa, Kohtaro; Okada, Ayumi; Kubota, Yasuhiro; Funabiki, Kazumasa; et al, Dyes and Pigments, 2013, 99(3), 916-923

합성회로 14

반응 조건
1.1 Solvents: Toluene ;  3 h, reflux
참조
Binding of Acetylcholine and Quaternary Ammonium Cations to Macrocyclic and Acyclic "Phane" Esters. Evaluation of the Cation-π Primary Interaction through Adaptive Aromatic Hosts
Roelens, Stefano; Torriti, Riccardo, Journal of the American Chemical Society, 1998, 120(48), 12443-12452

합성회로 15

반응 조건
1.1 Solvents: Acetonitrile ;  12 h, 70 °C
참조
Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts
Xu, Ke; Li, Wenjing; Sun, Rui; Luo, Lihua; Chen, Xue; et al, Organic Letters, 2020, 22(15), 6107-6111

합성회로 16

반응 조건
1.1 Solvents: Acetonitrile ;  2 h, 120 °C
참조
Insight into the Modes of Activation of Pyridinium and Bipyridinium Salts in Non-Covalent Organocatalysis
Weiss, Robin; Golisano, Tamara; Pale, Patrick ; Mamane, Victor, Advanced Synthesis & Catalysis, 2021, 363(20), 4779-4788

합성회로 17

반응 조건
1.1 Solvents: Ethyl acetate ;  3 h, 25 °C
참조
From Stoichiometric Reagents to Catalytic Partners: Selenonium Salts as Alkylating Agents for Nucleophilic Displacement Reactions in Water
Martins, Nayara Silva; Angel, Alix Y. Bastidas; Anghinoni, Joao M.; Lenardao, Eder J.; Barcellos, Thiago; et al, Advanced Synthesis & Catalysis, 2022, 364(1), 87-93

합성회로 18

반응 조건
1.1 Solvents: Acetonitrile ;  overnight, reflux
참조
Structural considerations for charge-enhanced Bronsted acid catalysts
Payne, Curtis ; Kass, Steven R., Journal of Physical Organic Chemistry, 2020, 33(8),

합성회로 19

반응 조건
1.1 Solvents: Acetonitrile ;  24 h, reflux
참조
Monotopic and heteroditopic calix[4]arene receptors as hosts for pyridinium and viologen ion pairs: a solution and solid-state study
Pescatori, Luca; Arduini, Arturo; Pochini, Andrea; Secchi, Andrea; Massera, Chiara; et al, Organic & Biomolecular Chemistry, 2009, 7(18), 3698-3708

합성회로 20

반응 조건
1.1 Solvents: Diethyl ether
참조
The Synthesis of Evoninic Acids
Shukla, Lena, 2006, , ,

1-Methylpyridin-1-ium iodide Raw materials

1-Methylpyridin-1-ium iodide Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:930-73-4)1-Methylpyridin-1-ium iodide
A916288
순결:99%
재다:25g
가격 ($):440.0